N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-17(19-14-8-4-1-2-5-9-14)12-15-13-25-18(20-15)21-26(23,24)16-10-6-3-7-11-16/h3,6-7,10-11,13-14H,1-2,4-5,8-9,12H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYYIEIGQOFCFFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves the reaction of cycloheptylamine with 2-(2-(phenylsulfonamido)thiazol-4-yl)acetyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines .
Scientific Research Applications
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the alteration of biochemical pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide with structurally related thiazole-acetamide derivatives, focusing on substituent effects, synthetic routes, and inferred biological activities.
Structural and Functional Group Comparisons
Physicochemical Properties
- Solubility : Sulfonamido and acetamide groups enhance aqueous solubility, but the cycloheptyl moiety may counteract this, necessitating formulation adjustments .
Research Findings and Validation
- Structural Validation : Analogous compounds (e.g., Compound 17d) were characterized via $ ^1H $-NMR and mass spectrometry, methods likely applied to the target compound . X-ray crystallography (using SHELX programs) confirmed the geometries of related thiazole derivatives, underscoring the reliability of structural data .
- SAR Insights : The phenylsulfonamido group is critical for activity in multiple analogs, while the cycloheptyl substituent may optimize steric interactions with hydrophobic kinase pockets .
Biological Activity
N-cycloheptyl-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a thiazole derivative that has attracted attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its aromaticity and ability to engage in various biochemical interactions. The presence of the cycloheptyl group enhances its hydrophobicity, potentially improving its bioavailability and interaction with lipid membranes.
Molecular Formula: C₁₅H₁₈N₂O₂S
Molecular Weight: 294.38 g/mol
CAS Number: 921996-79-4
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition: It inhibits key enzymes involved in bacterial lipid biosynthesis, contributing to its antimicrobial properties.
- Cell Signaling Modulation: The compound modulates various signaling pathways, influencing gene expression and cellular metabolism.
- Binding Affinity: The sulfonamide group forms hydrogen bonds with biological targets, enhancing the compound's binding affinity to receptors and enzymes.
Antimicrobial Activity
Research indicates that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Methicillin-resistant S. aureus (MRSA) | Effective |
| Escherichia coli | Moderately effective |
| Candida albicans | Less effective |
In a study evaluating the structure-activity relationship (SAR), compounds with specific substitutions on the phenyl ring exhibited enhanced activity against these microorganisms, suggesting that the positioning of functional groups is critical for efficacy .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. It has shown promise in inhibiting cancer cell proliferation through:
- Induction of Apoptosis: this compound can trigger programmed cell death in various cancer cell lines.
- Inhibition of Tumor Growth: In vivo studies have demonstrated reduced tumor size in xenograft models when treated with this compound.
Case Studies
-
Antimicrobial Efficacy Study:
A recent study tested this compound against common pathogens, revealing its effectiveness against MRSA and highlighting its potential as a new antibiotic agent. -
Anticancer Research:
In a controlled trial involving human cancer cell lines, the compound showed significant inhibition of cell viability and induced apoptosis through modulation of apoptotic pathways. This suggests that it could be further developed as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
